Luciduline

Total Synthesis Lycopodium Alkaloids Synthetic Efficiency

Select Luciduline for its validated, step-economical route to nankakurines A/B (3-4 steps) and neurotrophic SAR, enabled by a unique tricyclic C13N scaffold. This chiral intermediate offers a 90% predicted BBB probability and eliminates protecting-group manipulations, delivering a scalable, cost-effective entry to CNS-focused Lycopodium alkaloid libraries. It is not interchangeable with generic Lycopodium alkaloids.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B1203590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuciduline
Synonymsluciduline
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC1CC2CC(=O)C3CC2C(C1)N(C3)C
InChIInChI=1S/C13H21NO/c1-8-3-9-6-13(15)10-5-11(9)12(4-8)14(2)7-10/h8-12H,3-7H2,1-2H3/t8-,9+,10-,11-,12+/m1/s1
InChIKeyPISGDLOMGNKHKP-ROHXPCBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luciduline (CAS 21041-42-9): C13N-Type Lycopodium Alkaloid Sourcing and Identity Verification Guide


Luciduline (CAS 21041-42-9) is a naturally occurring Lycopodium alkaloid of the miscellaneous C13N structural type, first isolated from Lycopodium lucidulum Michx [1]. It possesses the molecular formula C13H21NO and a molecular weight of 207.31 g/mol, featuring a distinctive tricyclic azatricyclo[6.2.2.0⁴,⁹]dodecane skeleton with defined stereochemistry at five chiral centers [2]. The compound is characterized by a topological polar surface area (TPSA) of 20.30 Ų, a calculated XlogP of 1.90, zero hydrogen bond donors, and two hydrogen bond acceptors [2]. Unlike many more extensively profiled Lycopodium alkaloids, luciduline's primary documented value in the scientific literature lies in its strategic role as a synthetic intermediate and chiral scaffold, rather than in direct pharmacological application [3].

Why Generic Lycopodium Alkaloid Substitution Fails for Luciduline Procurement


Generic substitution of luciduline with other Lycopodium alkaloids (e.g., lycopodine, lycodoline, serratinine, or huperzine-type compounds) is scientifically invalid due to fundamentally divergent synthetic utility and structural topology. Luciduline belongs to the miscellaneous C13N-type subclass, defined by a tricyclic core that is structurally and biosynthetically distinct from the C16N lycopodine, fawcettimine, and phlegmarine classes . This topological divergence dictates that luciduline is not interchangeable as a synthetic precursor: it uniquely enables concise, protecting-group-free syntheses of neurotrophically active nankakurines A and B in as few as 3–4 downstream steps—a capability not shared by lycopodine or huperzine-type alkaloids [1]. Furthermore, procurement decisions cannot rely on a general expectation of biological activity, as the literature contains no direct comparative pharmacological data establishing luciduline's activity relative to more extensively studied Lycopodium alkaloids [2]. Selection of luciduline must therefore be driven by its established, quantifiable role as a versatile chiral intermediate, not by assumed bioactivity parity.

Luciduline Product-Specific Quantitative Differentiation: Synthetic Efficiency, Scaffold Utility, and ADMET Predictions


Luciduline Synthetic Efficiency: Step-Count Reduction vs. Competing Total Syntheses

Luciduline demonstrates superior synthetic accessibility compared to structurally more complex Lycopodium alkaloids such as nankakurines A and B. While direct total syntheses of nankakurines A and B required 13 and 14 steps, respectively, the luciduline-mediated route achieves the same targets in 6 and 7 total steps from commercial materials, representing a step-count reduction of approximately 50-54% [1]. Furthermore, a separate enantioselective synthesis of (+)-luciduline itself was accomplished in 7 steps with 33% overall yield from (R)-5-methyl-cyclohex-2-en-1-one [2]. An alternative chiral auxiliary-mediated route achieved luciduline in 8 steps with 22% overall yield from lactam 37a [3].

Total Synthesis Lycopodium Alkaloids Synthetic Efficiency

Luciduline as a Versatile Chiral Scaffold for Analog Derivatization

Luciduline serves as a common chiral intermediate enabling late-stage divergence into a broader subset of Lycopodium alkaloids, a capability not demonstrated for the more extensively studied huperzine A scaffold in the context of divergent analog synthesis [1]. Barbe et al. (2011) achieved a 12-step catalytic asymmetric synthesis of (+)-luciduline on a multigram scale (50 g scale for key Diels-Alder step) and demonstrated that the common intermediate 11 could be derivatized into advanced intermediates for the synthesis of multiple Lycopodium natural products [1]. Waters and Cheng subsequently validated this concept, converting luciduline to nankakurine A in 3 steps and to nankakurine B in 4 steps [2].

Analog Synthesis Medicinal Chemistry Late-Stage Functionalization

Predicted Blood-Brain Barrier Penetration: Computational Comparison with Huperzine A

Computational ADMET predictions via admetSAR 2.0 indicate that luciduline possesses a high probability (90.00%) of crossing the blood-brain barrier (BBB), with predicted Caco-2 permeability of 89.89% and human intestinal absorption of 98.18% [1]. While direct in vivo BBB permeability data are unavailable for luciduline, these in silico predictions suggest a favorable CNS penetration profile comparable to huperzine A, an established CNS-active Lycopodium alkaloid acetylcholinesterase inhibitor . However, luciduline's predicted oral bioavailability (58.57%) and lysosomal subcellular localization (48.78% probability) differentiate its ADMET profile from huperzine A, which has known clinical pharmacokinetic limitations including poor oral bioavailability [1].

ADMET Prediction CNS Drug Discovery Blood-Brain Barrier

Physicochemical Differentiation: Solubility and Stability Profile vs. Lucidioline

Luciduline (C13H21NO, MW 207.31 g/mol) is distinguished from its structurally related alkaloid lucidioline (C16H25NO2, MW 263.38 g/mol) by lower molecular weight, absence of hydroxyl groups (zero H-bond donors), and a smaller topological polar surface area (TPSA 20.30 Ų for luciduline vs. higher TPSA for oxygen-rich lucidioline) [1]. Luciduline is soluble in DMSO to at least 50 mM for stock solution preparation, with recommended storage at -20°C (powder, 3 years) or -80°C (in solvent, 1 year) . Lucidioline, by contrast, contains two oxygen atoms and is described as soluble in organic solvents like ethanol but poorly soluble in water, with general stability under normal conditions but potential degradation under extreme pH or temperature .

Physicochemical Properties Formulation Compound Handling

Luciduline Best Research and Industrial Application Scenarios Based on Quantified Evidence


Medicinal Chemistry: Divergent Lycopodium Alkaloid Analog Synthesis

Procurement of luciduline is optimal for medicinal chemistry laboratories pursuing structure-activity relationship (SAR) studies of Lycopodium alkaloids with potential neurotrophic activity. The documented 3-step conversion of luciduline to nankakurine A [1] and the demonstrated utility of the luciduline-derived intermediate 11 as a divergent scaffold for multiple Lycopodium natural products [2] provide a validated synthetic platform. This contrasts with the limited analog-generating capacity of the huperzine A scaffold in the Lycopodium context . Researchers should prioritize luciduline when the goal is to efficiently generate structurally diverse Lycopodium alkaloid analogs with predicted CNS penetration (90.00% BBB probability) [3].

Process Chemistry: Scalable Total Synthesis of Nankakurine Analogs

Luciduline is strategically valuable for process chemistry teams requiring scalable access to nankakurine-type neurotrophic agents. The luciduline-mediated route to nankakurines A and B reduces step count by 50-54% (6–7 steps vs. 13–14 steps) compared to direct total syntheses and eliminates nitrogen protecting-group manipulations [1]. Furthermore, the Barbe et al. (2011) asymmetric synthesis demonstrates multigram scalability (50 g scale for key Diels-Alder step) [2], while alternative routes offer luciduline in 22–33% overall yield over 7–8 steps [4][5]. This combination of step-economy and demonstrated scalability makes luciduline procurement a cost-effective entry point for preclinical supply of nankakurine analogs.

CNS Drug Discovery: Blood-Brain Barrier-Penetrant Scaffold Development

Luciduline should be considered by CNS drug discovery programs seeking a low-molecular-weight (207.31 g/mol), zero-hydrogen-bond-donor scaffold with favorable in silico BBB penetration predictions (90.00% probability) and high predicted Caco-2 permeability (89.89%) [1]. These computational ADMET characteristics, combined with luciduline's lower molecular weight and polarity relative to lucidioline (MW 263.38 g/mol) [2], position luciduline as a differentiated starting point for CNS-targeted analog design. Procurement is indicated for programs aiming to optimize BBB penetration while maintaining the Lycopodium alkaloid pharmacophore framework, acknowledging that direct in vivo BBB data for luciduline remain to be experimentally determined.

Academic Total Synthesis: Chiral Scaffold for Methodology Development

Academic synthetic organic chemistry groups developing new methodologies for cis-decahydroquinoline alkaloid synthesis should consider luciduline procurement as a benchmark target. The compound has been synthesized via multiple distinct enantioselective routes, including Oppolzer and Petrzilka's 7-step, 33% yield nitrone cycloaddition approach [1], phenylglycinol-derived tricyclic lactam routes (8 steps, 22% yield) [2], and Barbe's 12-step catalytic asymmetric synthesis featuring MacMillan catalyst-mediated Diels-Alder cycloaddition . This diversity of established synthetic approaches makes luciduline an ideal reference compound for validating new asymmetric methodologies, stereoselective transformations, and protecting-group-free strategies in alkaloid synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luciduline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.